Tapentadol-d5 N-Oxide

Beschreibung

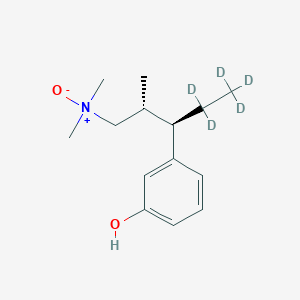

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1346603-32-4 |

|---|---|

Molekularformel |

C14H23NO2 |

Molekulargewicht |

242.37 g/mol |

IUPAC-Name |

(2R,3R)-4,4,5,5,5-pentadeuterio-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide |

InChI |

InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1/i1D3,5D2 |

InChI-Schlüssel |

QJMYEQICSAOVMO-ODWVCUCBSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-] |

Kanonische SMILES |

CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precision Deuterium Incorporation Strategies for Tapentadol D5 N Oxide

General Synthetic Pathways for Deuterated N-Oxides

The synthesis of a deuterated N-oxide necessitates a two-fold strategy: the incorporation of deuterium (B1214612) into the core molecular structure and the subsequent N-oxidation of the tertiary amine functionality. The sequence of these steps is crucial to ensure the retention of the deuterium label and to achieve high isotopic purity in the final product.

Core Structure Deuteration Techniques

The introduction of deuterium into organic molecules can be achieved through various methods, broadly categorized as isotope exchange reactions and syntheses using deuterated reagents. impactfactor.org For a molecule like Tapentadol (B1681240), which possesses a phenolic ring and an aliphatic chain with a tertiary amine, several strategies can be envisioned for deuterium incorporation.

One common approach is through hydrogen-deuterium (H/D) exchange on the aromatic ring. Phenolic compounds can undergo deuteration at the ortho and para positions relative to the hydroxyl group under acidic or basic conditions in the presence of a deuterium source like deuterium oxide (D₂O). researchgate.netstackexchange.com For instance, acid-catalyzed electrophilic aromatic substitution can be employed to generate stable isotope-labeled polyphenolics. nih.gov The use of a polymer-supported acid catalyst, such as Amberlyst 15, in D₂O has been shown to be an effective method for deuterating phenolic compounds. researchgate.net

Alternatively, deuterium can be introduced by using deuterated building blocks in the early stages of the synthesis. For the synthesis of Tapentadol-d5 N-Oxide, where the deuterium labels are on the N,N-dimethyl group and the adjacent methylene (B1212753) group, the use of deuterated dimethylamine (B145610) or a deuterated methylating agent is a viable strategy. semanticscholar.orgresearchgate.netresearchgate.net Practical synthetic routes to deuterated methylamine (B109427) and dimethylamine have been developed, which are crucial intermediates for the preparation of various deuterated drugs. semanticscholar.orgresearchgate.net For example, deuterated dimethylamine hydrochloride can be synthesized from Boc-benzylamine using a deuterated methylation reagent like TsOCD₃. semanticscholar.org

Methodologies for Tertiary Amine N-Oxidation

The conversion of a tertiary amine to its corresponding N-oxide is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the substrate's functional group tolerance and the desired reaction conditions. asianpubs.org

Commonly used oxidants include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. asianpubs.org The N-oxidation of tertiary amines is an industrially significant reaction, and kinetic studies have been performed to optimize reaction conditions, including temperature and solvent systems. researchgate.net For instance, flavin-catalyzed H₂O₂ oxidation provides a mild and highly effective method for the N-oxidation of aliphatic amines. asianpubs.org Another efficient system involves the use of sodium percarbonate in the presence of rhenium-based catalysts. organic-chemistry.org The selection of the appropriate oxidizing agent and reaction conditions is critical to prevent side reactions and ensure a high yield of the desired N-oxide. dtic.mil

Below is an interactive data table summarizing various reagents for tertiary amine N-oxidation:

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvents, often with a catalyst (e.g., flavin, methyltrioxorhenium) | Environmentally benign byproduct (water), cost-effective. | Can require catalysts for efficient conversion of less reactive amines. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at or below room temperature. | High reactivity and generally good yields. | The byproduct, m-chlorobenzoic acid, can be difficult to remove; potential for side reactions with other functional groups. |

| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄. | Powerful oxidizing agent. | Strongly acidic conditions may not be suitable for all substrates. |

| Sodium Percarbonate | In the presence of a rhenium-based catalyst. | Solid, stable, and safe source of H₂O₂; mild reaction conditions. | Requires a metal catalyst. |

| Ozone (O₃) | Varies with solvent; can lead to N-oxide or C-H oxidation. | Potent oxidant. | Product distribution can be highly dependent on reaction conditions, potentially leading to undesired byproducts. dtic.mil |

Specific Synthetic Approaches for this compound

The synthesis of this compound requires a carefully designed pathway that integrates deuterium labeling with the final N-oxidation step. The known synthetic routes to Tapentadol can be adapted for this purpose. researchgate.netmedkoo.comgoogle.comgoogle.comepo.org

Design and Synthesis of Deuterated Precursors

A plausible route to Tapentadol-d5 would involve the synthesis of a deuterated intermediate that can then be converted to the final deuterated parent drug. One strategy would be to utilize a deuterated version of a key intermediate in a known Tapentadol synthesis. For instance, in syntheses that involve the introduction of the dimethylamino group via reductive amination or nucleophilic substitution, deuterated dimethylamine (or its salt) could be employed.

Alternatively, if the dimethylamino group is already present in a precursor, deuteration could be achieved through H/D exchange at specific positions if the protons are sufficiently acidic, although this is less likely for the N-methyl groups. A more robust method would be to build the deuterated fragment from smaller, readily available deuterated starting materials.

A review of related substances of Tapentadol lists "tapentadol-d5-hydrochloride," indicating that this deuterated analog has been synthesized. researchgate.net The "d5" designation suggests deuteration at five positions, likely on the ethyl and/or methyl groups of the pentanamine backbone.

Optimized Conditions for Selective N-Oxidation

Once Tapentadol-d5 is obtained, the final step is the selective N-oxidation of the tertiary amine. Given that Tapentadol contains a phenolic hydroxyl group, the choice of oxidizing agent and conditions is crucial to avoid oxidation of the phenol (B47542). Mild oxidizing agents that are selective for tertiary amines are preferred.

Hydrogen peroxide, in the absence of catalysts that might also promote phenol oxidation, could be a suitable reagent. Flavin-catalyzed H₂O₂ oxidation is known for its mildness and high efficiency with tertiary amines. asianpubs.org The reaction is typically carried out in a protic solvent like methanol (B129727) at room temperature. Another option is the use of m-CPBA at low temperatures, which is a common and effective reagent for N-oxidation. Careful control of stoichiometry and temperature would be necessary to minimize potential side reactions. The formation of Tapentadol N-Oxide as a metabolite of Tapentadol has been identified, suggesting that this transformation is biochemically feasible and likely achievable under controlled synthetic conditions. nih.gov

Advanced Deuteration and N-Oxidation Reactions in Organic Synthesis

The strategic incorporation of deuterium into pharmacologically active molecules is a key strategy in medicinal chemistry to enhance metabolic stability. This is achieved through the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, which can slow down metabolic processes that involve C-H bond cleavage. When combined with N-oxidation, a common metabolic pathway for tertiary amines, these techniques offer a sophisticated approach to modifying drug candidates. The synthesis of isotopically labeled compounds such as this compound requires precise and efficient methodologies for both deuteration and oxidation.

Metal-Free Selective Deuteration of N-Heterocyclic Oxides

Recent advancements in organic synthesis have led to the development of novel metal-free methods for the selective deuteration of N-heterocyclic compounds. A particularly efficient approach involves the direct ortho-deuteration of N-heterocyclic oxides. chemrxiv.orgresearchgate.netresearchgate.net This method stands out for its mild conditions, rapidity, and high levels of deuterium incorporation, making it highly suitable for the late-stage modification of complex bioactive molecules. chemrxiv.org

The reaction typically proceeds at room temperature in as little as five minutes, utilizing a simple and accessible base in a deuterated solvent. chemrxiv.orgresearchgate.net This process avoids the use of expensive and often toxic heavy metal catalysts, which can complicate purification and are incompatible with certain functional groups. chemrxiv.org The scope of this methodology is broad, proving effective for a wide range of N-heterocyclic oxides, including those found in various bioactive compounds. chemrxiv.orgchemrxiv.org The high efficiency and selectivity of this metal-free approach represent a significant improvement over traditional deuteration techniques that often require harsh conditions or complex catalytic systems. researchgate.net

Table 1: Key Features of Metal-Free Selective Deuteration of N-Heterocyclic Oxides

| Feature | Description | Source |

|---|---|---|

| Catalyst System | Metal-Free | chemrxiv.orgresearchgate.net |

| Base/Solvent | Potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) | chemrxiv.org |

| Reaction Time | Typically 5 minutes | chemrxiv.orgresearchgate.net |

| Temperature | Room Temperature | chemrxiv.orgresearchgate.net |

| Selectivity | Ortho-position to the N-oxide group | chemrxiv.orgchemrxiv.org |

| Deuterium Incorporation | High | researchgate.netresearchgate.net |

| Substrate Scope | Broad range of N-heterocycles, including bioactive compounds | chemrxiv.org |

Mechanistic Insights into Regioselective Deuterium Exchange

The high regioselectivity observed in the metal-free deuteration of N-heterocyclic oxides is a direct consequence of the electronic influence of the N-oxide functional group. chemrxiv.orgresearchgate.net The underlying mechanism, supported by experimental and computational studies, hinges on the increased acidity of the protons at the ortho-positions relative to the N-oxide. researchgate.netchemrxiv.org

The process is initiated by the in-situ generation of the dimsyl anion from the reaction of potassium tert-butoxide (KOtBu) with the deuterated solvent, DMSO-d6. chemrxiv.orgchemrxiv.org The N-oxide group acts as an activating moiety, significantly lowering the pKa of the adjacent ortho C-H bonds. This enhanced acidity allows the dimsyl anion, a strong base, to selectively deprotonate one of the ortho-positions, forming a transient carbanion intermediate. researchgate.netresearchgate.net Subsequently, this intermediate is quenched by a deuterium atom from the solvent (DMSO-d6), resulting in the precise incorporation of a deuterium atom at the ortho-position. chemrxiv.org This cycle of deprotonation and deuteration accounts for the observed high efficiency and regioselectivity of the deuterium exchange. chemrxiv.org

Table 2: Proposed Mechanism for Regioselective Deuterium Exchange

| Step | Process | Key Species Involved | Source |

|---|---|---|---|

| 1 | Base Generation | KOtBu, DMSO-d6 | chemrxiv.org |

| 2 | Activation | The N-oxide group increases the acidity of ortho-protons. | chemrxiv.orgresearchgate.net |

| 3 | Deprotonation | The in-situ generated dimsyl anion removes a proton from the ortho-position. | researchgate.netchemrxiv.org |

| 4 | Deuteration | The resulting carbanion is quenched by the deuterated solvent (DMSO-d6). | chemrxiv.orgchemrxiv.org |

Chemical Reactivity and Transformation Pathways of Tapentadol D5 N Oxide

Oxidative Transformations of the N-Oxide Moiety

The N-oxide group in Tapentadol-d5 N-Oxide is a focal point for oxidative reactions. While specific studies on the oxidative transformation of this compound are not extensively documented, the reactivity of similar aromatic N-oxides provides valuable insights. Generally, N-oxides can act as mild and selective oxidizing agents, often in the presence of metal catalysts. thieme-connect.de

Recent research has shown that aromatic N-oxides can undergo single-electron transfer processes, particularly under photoredox catalysis, leading to the formation of reactive radical intermediates. digitellinc.com For instance, visible-light-induced single-electron oxidation of aryl cyclopropanes and azine N-oxides can result in a ring-opening and functionalization of the cyclopropane. rsc.org Such photocatalytic strategies could potentially be applied to this compound, leading to novel transformations.

It is also important to consider that the parent compound, Tapentadol (B1681240), undergoes oxidative metabolism in vivo, primarily through the cytochrome P450 (CYP) enzyme system, including isoforms like CYP2C9, CYP2C19, and CYP2D6. drugbank.comgeneesmiddeleninformatiebank.nl These enzymatic processes can lead to N-demethylation and hydroxylation of the tapentadol molecule. drugbank.com While this compound is already an oxidized metabolite, further oxidative transformations, particularly under biological conditions, cannot be entirely ruled out.

Reductive Conversion of the N-Oxide to its Parent Deuterated Amine

The reduction of the N-oxide moiety back to the corresponding tertiary amine is a well-established chemical transformation. nih.govtandfonline.com This reaction is of significant interest in drug metabolism studies, where it can be used to confirm the presence of N-oxide metabolites. researchgate.net

Several methods can be employed for the reduction of tertiary amine N-oxides:

Chemical Reducing Agents: Traditional methods involve the use of reagents like zinc in acetic acid, metal hydrides, or various phosphorus and sulfur compounds. researchgate.net Carbon disulfide has also been shown to effectively reduce N,N-dialkylarylamine N-oxides to their corresponding tertiary amines. oup.com

Catalytic Reduction: The reduction can be catalyzed by various metal species. For instance, titanium(III) chloride (TiCl₃) is a known agent for the selective reduction of N-oxides in biological matrices. researchgate.net

Enzymatic Reduction: In biological systems, enzymes such as aldehyde oxidase and cytochrome P450 can catalyze the reduction of tertiary amine N-oxides. nih.govtandfonline.com Studies have shown that liver preparations can effectively reduce N-oxides like imipramine (B1671792) N-oxide and cyclobenzaprine (B1214914) N-oxide. nih.govnih.gov

The general reaction for the reductive conversion can be represented as:

This compound + Reducing Agent → Tapentadol-d5 + Oxidized Reagent

Electrophilic and Nucleophilic Substitution Reactions at Key Functional Groups (e.g., Phenolic or Amine Centers)

The structure of this compound contains two key functional groups that can participate in substitution reactions: the phenolic hydroxyl group and the tertiary amine N-oxide.

Electrophilic Substitution at the Phenolic Ring:

The hydroxyl group on the aromatic ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.orgbyjus.com This makes the aromatic ring of this compound susceptible to reactions such as:

Halogenation: Phenols readily react with halogens, such as bromine, even in the absence of a Lewis acid catalyst, to yield mono-, di-, or tri-substituted products. libretexts.orgbyjus.com

Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho and para positions relative to the hydroxyl group. byjus.com

Friedel-Crafts Reactions: The activated ring can undergo Friedel-Crafts alkylation and acylation, although the presence of the basic amine N-oxide might complicate these reactions by interacting with the Lewis acid catalyst. chemistrysteps.com

Nucleophilic Reactions:

The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. libguides.com This allows for reactions such as Williamson ether synthesis.

The N-oxide itself can act as a nucleophile. The oxygen atom of the N-oxide has been shown to participate in nucleophilic attacks, for example, on carbon disulfide in the reduction process. oup.com The N-oxide can also act as a nucleophilic oxidant in various transformations. thieme-connect.de

Investigating the Chemical Stability and Degradation Pathways of this compound in Research Solvents and Matrices

The stability of this compound is a critical factor for its use as an analytical standard. N-oxides, in general, are polar molecules and are often stabilized by polar protic solvents through hydrogen bonding. nih.gov However, they can be susceptible to degradation under certain conditions.

Factors Affecting Stability:

Solvent: The choice of solvent can significantly impact the stability of N-oxides. For instance, some N-oxides have shown greater conversion to the parent drug in methanol (B129727) compared to acetonitrile (B52724). altasciences.com The stability of N-oxides can also be influenced by the polarity and protic nature of the solvent, with protic solvents generally favoring the N-oxide form. researchgate.net

Temperature: Elevated temperatures can promote the decomposition of amine N-oxides. nih.gov

Matrix Effects: In biological matrices like plasma, the presence of enzymes or other components can lead to the degradation of N-oxides. Hemolyzed plasma, in particular, has been shown to increase the conversion of some N-oxides back to their parent amines. altasciences.com

pH: The stability of N-oxides can be pH-dependent. At lower pH values, the N-oxide can be protonated, which may affect its stability and reactivity. nih.gov

Potential Degradation Pathways:

While specific degradation pathways for this compound are not well-documented, general degradation mechanisms for N-oxides include:

Reduction: As discussed in section 3.2, reduction to the parent amine is a primary degradation pathway.

Rearrangement Reactions: Certain N-oxides, particularly those with N-allyl or N-benzyl groups, can undergo Meisenheimer rearrangement. Cope elimination is another potential rearrangement pathway for some amine oxides. nih.gov

The stability of this compound should be carefully evaluated in the specific solvents and matrices used for research to ensure accurate and reliable results.

Applications in Advanced Metabolic Pathway Elucidation

Unraveling the N-Oxidation Pathway of Tapentadol (B1681240)

Research has identified Tapentadol N-Oxide as a significant oxidative metabolite of Tapentadol. In addition to N-oxidation, Tapentadol also undergoes extensive phase II metabolism, primarily forming Tapentadol-O-glucuronide. The identification and structural confirmation of these metabolites are typically achieved using sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Utilizing Tapentadol-d5 N-Oxide as a Tracer for Biotransformation Studies

The use of this compound as an internal standard in metabolic studies offers high precision and accuracy. The mass difference introduced by the five deuterium (B1214612) atoms allows for its clear distinction from the endogenous, non-deuterated metabolite during mass spectrometric analysis.

The substitution of hydrogen with deuterium can alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). By comparing the metabolic rates of deuterated and non-deuterated Tapentadol, researchers can deduce the rate-limiting steps of its biotransformation. A significant KIE can indicate that the cleavage of a carbon-hydrogen bond is a critical part of the metabolic process, providing valuable mechanistic insights.

Deuteration can sometimes lead to "metabolic switching," where a slowdown in the primary metabolic pathway due to the KIE diverts the drug's metabolism towards alternative routes. The use of this compound allows scientists to investigate whether such switching occurs, potentially revealing minor or previously unknown metabolic pathways for Tapentadol.

Comparative Metabolic Profiling of this compound with Non-Deuterated Analogs and Other Deuterated Derivatives

A comprehensive understanding of the impact of deuteration is achieved by comparing the metabolic profiles of this compound, its non-deuterated counterpart, and other deuterated versions of Tapentadol. This comparative approach helps to assess the stability of the isotopic label and its influence on the kinetics of various metabolic reactions.

| Compound Name | Primary Role in Tapentadol Metabolism |

| Tapentadol | The parent drug that undergoes metabolic transformation. |

| This compound | A deuterated internal standard used for the accurate quantification of Tapentadol N-Oxide. |

| Tapentadol N-Oxide | A major oxidative metabolite formed through the N-oxidation of Tapentadol. |

| Tapentadol-O-glucuronide | A major phase II conjugate and the most abundant metabolite of Tapentadol. |

| Desmethyl-Tapentadol | A metabolite formed through the N-demethylation of Tapentadol. |

This detailed analysis of metabolic pathways, aided by tools like this compound, is crucial for a complete understanding of the disposition of Tapentadol in the body.

Analytical Research Methodologies and Quantification of Tapentadol D5 N Oxide

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of Tapentadol-d5 N-Oxide, offering high sensitivity and specificity for both quantification and structural confirmation. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating its use in isotope dilution methods.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in complex matrices, and the development of such methods is critical for bioanalytical applications involving Tapentadol (B1681240) and its metabolites. In this context, this compound is an ideal internal standard for the quantification of the corresponding non-labeled metabolite, Tapentadol N-oxide. The principle of IDMS relies on the addition of a known quantity of an isotopically labeled standard to a sample. This standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

The validation of an IDMS method using this compound would follow stringent regulatory guidelines. Key validation parameters include:

Specificity and Selectivity: Ensuring that there is no interference from endogenous components in the matrix at the mass transitions of the analyte and the internal standard.

Linearity: Establishing a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area) over a defined range.

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. This is assessed at multiple concentration levels.

Matrix Effect: Evaluating the influence of the sample matrix on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Stability: Assessing the stability of the analyte and internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

While specific studies detailing the use of this compound are not widely published, the utility of deuterated analogs of Tapentadol as internal standards is well-documented. For instance, Tapentadol-d3 has been successfully employed as an internal standard for the quantification of Tapentadol in biological matrices, demonstrating the feasibility and reliability of this approach. japsonline.com The development of an IDMS method for Tapentadol N-oxide would logically extend this principle by using this compound.

Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of this compound and for its selective quantification. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

The fragmentation of N-oxides often follows characteristic pathways. A common fragmentation pathway for protonated N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺). electronicsandbooks.com For Tapentadol N-oxide, this would result in a fragment ion corresponding to the protonated Tapentadol molecule.

For this compound, the precursor ion would be expected at an m/z corresponding to its molecular weight plus a proton. The fragmentation pattern would be analogous to that of the non-deuterated N-oxide, but with a mass shift of 5 Da for fragments containing the deuterium-labeled portion of the molecule. The fragmentation of Tapentadol itself typically yields characteristic product ions. For instance, the transition of m/z 222.1 to m/z 107 has been used as a quantifying transition for Tapentadol. nih.govconsensus.app

The expected mass transitions for this compound would be based on the fragmentation of the non-deuterated Tapentadol N-oxide, with the mass of the precursor and relevant fragments increased by 5 Da. This allows for highly specific detection in complex mixtures.

Table 1: Predicted Mass Spectrometry Data for this compound

| Compound | Precursor Ion (m/z) | Predicted Major Fragment Ions (m/z) | Fragmentation Pathway |

| Tapentadol N-Oxide | 238.18 | 222.1 (loss of O), 121.1, 107.1 | Neutral loss and cleavage of the side chain |

| This compound | 243.21 | 227.1 (loss of O), 121.1, 112.1 | Mass shift in fragments containing the deuterated moiety |

Note: The fragmentation data for this compound is inferred based on the known fragmentation of Tapentadol and general principles of mass spectrometry for deuterated and N-oxide compounds.

Chromatographic Separation Sciences

Chromatographic techniques are essential for the separation of this compound from its parent compound, other metabolites, and matrix components prior to detection.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its separation from related impurities. Reversed-phase HPLC is the most common mode used for the analysis of Tapentadol and its metabolites.

A typical HPLC method for the analysis of Tapentadol-related compounds would involve:

Column: A C18 stationary phase is commonly used, offering good retention and separation for moderately polar compounds like Tapentadol and its N-oxide.

Mobile Phase: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation of compounds with different polarities.

Detection: A photodiode array (PDA) detector is frequently used for method development, as it can monitor a range of wavelengths simultaneously and provide spectral information that can help in peak identification and purity assessment. For routine analysis, a single wavelength UV detector set at an appropriate wavelength would be used.

The development of a stability-indicating HPLC method is crucial to ensure that the compound can be quantified in the presence of its potential degradants. researchgate.net Such methods are validated for their ability to separate the main component from all potential process-related impurities and degradation products.

Table 2: Example HPLC Conditions for the Analysis of Tapentadol and Related Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on the complexity of the sample |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

These are representative conditions and would require optimization for the specific analysis of this compound.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical tool for the quantification of this compound in complex biological matrices such as plasma, urine, and oral fluid. nih.govconsensus.app The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and quantification.

The advantages of LC-MS/MS include:

High Sensitivity: The ability to detect and quantify analytes at very low concentrations (ng/mL or pg/mL levels).

High Specificity: The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, provides a high degree of certainty in the identification and quantification of the analyte, minimizing the impact of interfering substances.

Versatility: The technique can be applied to a wide range of compounds and complex sample types with minimal sample preparation.

In the context of a bioanalytical assay, this compound would be used as an internal standard for the quantification of Tapentadol N-oxide. The samples would be prepared (e.g., by protein precipitation or solid-phase extraction), the internal standard would be added, and the mixture would be analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Spectroscopic Techniques for Structural Elucidation and Deuterium Localization

While mass spectrometry provides information about the mass and fragmentation of a molecule, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for the definitive structural elucidation of this compound and for confirming the precise location of the deuterium atoms.

²H NMR (Deuterium NMR) spectroscopy can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment within the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. The signals for carbon atoms bonded to deuterium will be affected (e.g., splitting into multiplets and a decrease in intensity), which can further help in pinpointing the locations of the deuterium labels.

These spectroscopic techniques are crucial during the synthesis and characterization of this compound to ensure that the deuterium atoms are in the intended positions and that the isotopic enrichment is high. This is critical for its function as a reliable internal standard, as any isotopic instability or incorrect labeling could compromise the accuracy of the quantitative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Information

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of molecules and is particularly adept at analyzing deuterated compounds. It provides invaluable information regarding the quantity and specific location of deuterium atoms within the this compound molecule.

Deuterium Quantification:

The determination of the isotopic enrichment of this compound can be achieved through a combination of ¹H and ²H NMR spectroscopy. nih.gov In ¹H NMR, the degree of deuteration is inferred by the reduction in the integral intensity of the proton signal at the site of deuterium incorporation, relative to a non-deuterated internal standard or other non-deuterated protons within the molecule.

However, for a more direct and precise quantification, ²H NMR spectroscopy is employed. nih.govwikipedia.org Since the natural abundance of deuterium is very low (approximately 0.015%), a ²H NMR spectrum of an enriched compound like this compound will primarily show signals corresponding to the deuterium atoms introduced during synthesis. wikipedia.org The integral of these deuterium signals, when compared to a known reference, allows for the calculation of the deuterium content. For highly deuterated compounds, ²H NMR is often more suitable than ¹H NMR for determining isotopic purity due to the low intensity of residual proton signals in the latter. sigmaaldrich.com A combination of ¹H and ²H NMR can provide a comprehensive and accurate assessment of the isotopic abundance. nih.govresearchgate.net

Positional Information:

NMR spectroscopy is instrumental in confirming the precise location of the deuterium atoms in the this compound structure. The chemical shift in a ²H NMR spectrum is analogous to that in a ¹H NMR spectrum, allowing for the assignment of deuterium signals to specific positions in the molecule based on the known ¹H NMR spectrum of non-deuterated Tapentadol N-Oxide. sigmaaldrich.com

Furthermore, advanced NMR techniques, such as ²H-¹H correlation spectroscopy, can be utilized to definitively establish the connectivity between deuterium and hydrogen atoms, thereby confirming the exact sites of deuteration. The absence of a proton signal at a specific chemical shift in the ¹H spectrum, coupled with the appearance of a signal at the corresponding chemical shift in the ²H spectrum, provides strong evidence for the position of the deuterium label. creative-biostructure.com The ability of NMR to distinguish between isomers is a key advantage in ensuring the correct positional labeling of the molecule. creative-biostructure.com

A representative dataset illustrating the type of information obtainable from NMR analysis for a deuterated compound is presented in Table 1.

Table 1: Representative NMR Data for Isotopic Purity and Positional Analysis

| Analytical Technique | Parameter Measured | Representative Value | Significance |

| ¹H NMR | Reduction in Signal Integral | >98% | Indicates high level of deuteration at the target position. |

| ²H NMR | Signal Integral vs. Standard | Corresponds to 5 Deuterium Atoms | Confirms the total number of incorporated deuterium atoms. |

| ²H NMR | Chemical Shift | Specific ppm values | Identifies the chemical environment and thus the position of the deuterium atoms. |

| ²H-¹H Correlation | Cross-peaks | Absent at deuterated sites | Confirms the specific locations of deuterium incorporation. |

Emerging Electroanalytical Techniques for Compound Detection and Monitoring in Research Samples

Electroanalytical methods are gaining prominence in pharmaceutical analysis due to their high sensitivity, rapid response, cost-effectiveness, and suitability for miniaturization. researchgate.net These techniques are based on measuring the electrical properties of a solution containing the analyte of interest and can be adapted for the detection and monitoring of this compound, particularly leveraging the electrochemical activity of the N-oxide functional group.

The N-oxide group in a molecule is typically electrochemically active and can be reduced at an electrode surface. nih.govresearchgate.net This electrochemical behavior forms the basis for the development of sensitive analytical methods for N-oxide containing compounds. sciencegate.app

Voltammetric Techniques:

Several voltammetric techniques can be applied for the analysis of this compound:

Cyclic Voltammetry (CV): This technique is often used to study the electrochemical behavior of a compound. For this compound, a cyclic voltammogram would likely reveal a reduction peak corresponding to the N-oxide group, providing information about the reduction potential and the reversibility of the electrochemical process. researchgate.net

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive voltammetric techniques used for quantitative analysis. sciencegate.app By applying a potential waveform and measuring the resulting current, a peak can be observed whose height is proportional to the concentration of the analyte. These methods would be suitable for determining the concentration of this compound in research samples with low limits of detection. The limit of detection for similar N-oxide metabolites using these techniques has been reported in the micromolar range. sciencegate.app

Electrochemical Sensors:

The development of electrochemical sensors, including modified electrodes, offers enhanced sensitivity and selectivity for the detection of specific analytes. nih.govelectrochemsci.orgacs.orgsemanticscholar.orgresearchgate.net For this compound, a sensor could be fabricated by modifying the electrode surface with materials that facilitate the electrochemical reduction of the N-oxide group. Nanomaterials such as carbon nanotubes, graphene, and metal oxide nanoparticles have been shown to enhance the electrochemical signal for various pharmaceutical compounds. mdpi.comresearchgate.net

The choice of electrode material and modifying agent is critical in developing a selective and sensitive sensor. The performance of such a sensor would be evaluated based on parameters like its linear range, limit of detection (LOD), and limit of quantification (LOQ). A representative comparison of the potential performance of different voltammetric techniques for the analysis of an N-oxide compound is presented in Table 2.

Table 2: Representative Performance Characteristics of Voltammetric Techniques for N-Oxide Analysis

| Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Key Advantages |

| Cyclic Voltammetry (CV) | - | - | Provides mechanistic information. |

| Differential Pulse Voltammetry (DPV) | 0.1 - 100 | 0.05 | High sensitivity, good resolution. |

| Square-Wave Voltammetry (SWV) | 0.05 - 80 | 0.02 | Faster scan rates, higher sensitivity than DPV. |

Mechanistic Investigations of the Parent Compound, Tapentadol, Utilizing Tapentadol D5 N Oxide

Research into the Dual Mechanism of Action of Tapentadol (B1681240) (μ-Opioid Receptor Agonism and Noradrenaline Reuptake Inhibition) through Metabolic Profiling

Tapentadol's efficacy in treating both nociceptive and neuropathic pain stems from its synergistic MOR agonism and NRI activities. acs.org Metabolic profiling is a cornerstone of understanding how the body processes Tapentadol and whether its metabolites contribute to its therapeutic effects or potential side effects. The primary metabolic route for Tapentadol is Phase II glucuronidation, with a smaller fraction undergoing Phase I oxidation. drugbank.comnih.gov These oxidative pathways, mediated by cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP2D6), lead to the formation of several metabolites, including N-desmethyltapentadol and Tapentadol N-oxide. drugbank.comnih.gov

By meticulously identifying and quantifying these metabolites in biological matrices, researchers can build a comprehensive picture of the drug's disposition. This metabolic map is crucial for determining the extent to which the parent compound is responsible for the observed pharmacological activity and for ruling out significant contributions from its biotransformation products.

In the realm of metabolic profiling, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of analytes, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Tapentadol-d5 N-Oxide serves as an ideal internal standard for the quantification of the N-oxide metabolite of Tapentadol.

The incorporation of deuterium (B1214612) atoms (d5) into the molecule results in a compound that is chemically identical to the endogenous metabolite but has a higher molecular weight. This mass difference allows for its clear distinction from the unlabeled metabolite in a mass spectrometer. nih.gov The key advantages of using a deuterated standard like this compound include:

Minimizing Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As the deuterated standard co-elutes with the unlabeled metabolite and experiences the same matrix effects, it allows for accurate correction of these variations. nih.gov

Improving Analytical Precision and Accuracy: By accounting for variability during sample preparation, extraction, and analysis, the deuterated internal standard significantly improves the reliability of quantitative results. nih.gov

Elucidating Metabolic Pathways: The use of stable isotope tracers can help in elucidating the biotransformation pathways of a drug. While not the primary role of a deuterated standard in routine analysis, such labeled compounds are fundamental in initial drug metabolism and pharmacokinetic studies. researchgate.net

Through the precise quantification of metabolites like Tapentadol N-oxide using deuterated standards, researchers can correlate their concentrations with pharmacological activity at the μ-opioid receptor and the noradrenaline transporter. This allows for a definitive assessment of whether these metabolites contribute to the parent drug's dual mechanism of action.

Studies on Metabolite Contribution to Overall Pharmacological Profiles (Focus on the research process of identifying and evaluating these contributions)

Following the identification of metabolites such as Tapentadol-O-glucuronide, N-desmethyltapentadol, and Tapentadol N-oxide, these compounds were synthesized and subjected to rigorous pharmacological testing. portico.org In vitro binding assays were conducted to determine their affinity for the μ-opioid receptor and the noradrenaline transporter. Subsequently, in vivo studies in animal models of pain, such as the tail-flick and phenylquinone writhing tests in mice, were performed to assess their analgesic activity. portico.orgnih.gov

The research findings consistently demonstrated that the metabolites of Tapentadol are pharmacologically inactive or possess significantly lower activity compared to the parent compound. portico.orgnih.gov For instance, the major metabolite, Tapentadol-O-glucuronide, was found to have no analgesic activity. nih.gov While some minor metabolites showed weak effects in certain assays, their systemic exposure in humans at therapeutic doses of Tapentadol was far below the concentrations required to exert any meaningful pharmacological effect. portico.orgnih.gov

Below is an interactive data table summarizing the key metabolites of Tapentadol and their known pharmacological activity.

| Metabolite | Metabolic Pathway | Pharmacological Activity | Contribution to Analgesia |

| Tapentadol-O-glucuronide | Phase II Glucuronidation | Inactive | None |

| N-desmethyltapentadol | Phase I Oxidation (CYP2C9/2C19) | Significantly less active than Tapentadol | Negligible |

| Tapentadol N-oxide | Phase I Oxidation | Inactive | None |

| Hydroxy tapentadol | Phase I Oxidation (CYP2D6) | Inactive | None |

Investigating the Role of Endogenous Systems (e.g., Nitric Oxide Synthase) in the Context of Tapentadol's Metabolic Fate

The interaction of drugs with endogenous systems can significantly influence their pharmacological effects. Research has shown that the nitric oxide synthase (NOS) system plays a role in modulating the antinociceptive activity of Tapentadol, as well as the development of tolerance and physical dependence. nih.govresearchgate.net Studies have demonstrated that inhibitors of NOS can potentiate the analgesic action of Tapentadol. nih.govnih.gov

While the direct use of this compound in studies investigating the NOS system's impact on Tapentadol's metabolism has not been specifically documented, isotopically labeled compounds are crucial tools in such research. Stable isotope labeling would allow researchers to trace the metabolic fate of Tapentadol in the presence and absence of NOS inhibitors. By using a labeled version of Tapentadol or its metabolites, scientists could precisely measure any alterations in the metabolic profile caused by the modulation of the NOS system.

For example, such studies could investigate whether the inhibition of NOS alters the activity of cytochrome P450 enzymes responsible for Tapentadol's oxidative metabolism. This would help to determine if the observed potentiation of analgesia is solely due to pharmacodynamic interactions at the receptor level or if there is also a pharmacokinetic component involving altered metabolism. Biochemical analyses have already shown that chronic Tapentadol treatment can decrease neuronal NOS (nNOS) protein levels in the dorsal root ganglia of rats. nih.gov Further studies employing stable isotope-labeled compounds could provide a more detailed understanding of the intricate interplay between Tapentadol's metabolism and endogenous signaling pathways like the nitric oxide system.

Future Directions and Emerging Research Avenues for Deuterated N Oxides

Development of Novel Deuterated N-Oxide Analogs for Targeted Metabolic Research

The development of novel deuterated N-oxide analogs is a promising frontier for gaining deeper insights into drug metabolism. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug, often by slowing down metabolic processes at specific sites. juniperpublishers.com This "kinetic isotope effect" can be a powerful tool for researchers.

Metabolic Switching: Targeted deuteration can redirect metabolic pathways. uef.fi For instance, if a parent drug is metabolized through several competing pathways, deuterating a specific position can slow down one pathway, thereby enhancing others. This allows for a more detailed investigation of less dominant metabolic routes.

Investigating Metabolite Activity: By creating deuterated N-oxide standards, researchers can more accurately study the pharmacological activity of these metabolites. uef.fi While many N-oxides are considered inactive, this is not universally the case. Stable, deuterated standards are crucial for in-vitro and in-vivo studies to determine if an N-oxide metabolite contributes to the therapeutic effect or potential toxicity of the parent drug.

Internal Standards for Pharmacokinetic Studies: Deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry. texilajournal.comclearsynth.com They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but their increased mass allows for easy differentiation. aptochem.com The use of deuterated internal standards for both the parent drug and its metabolites, such as Tapentadol-d5 N-Oxide, can significantly improve the accuracy and precision of pharmacokinetic studies. texilajournal.comclearsynth.com This is particularly important for quantifying low-concentration metabolites in complex biological matrices. texilajournal.com

Integration of this compound Studies with High-Throughput Omics Technologies for Comprehensive Metabolic Pathway Mapping

The integration of studies on deuterated compounds like this compound with high-throughput "omics" technologies, such as metabolomics, can provide a comprehensive understanding of metabolic pathways. mdpi.comnih.gov

Metabolomics for Pathway Elucidation: Metabolomics allows for the simultaneous measurement of hundreds to thousands of small-molecule metabolites in a biological sample. nih.govfrontiersin.org By using a deuterated compound like this compound, researchers can trace its metabolic fate and identify all subsequent metabolites, providing a detailed map of its metabolic pathway. creative-proteomics.com

Flux Analysis: Stable isotope tracing, using compounds like this compound, is a key component of metabolic flux analysis. creative-proteomics.com This technique allows researchers to quantify the rate of turnover of metabolites in a metabolic pathway, providing a dynamic view of metabolism that is not achievable with static concentration measurements.

Identifying Drug-Metabolizing Enzymes: High-throughput screening of deuterated substrates against a panel of drug-metabolizing enzymes can help to identify the specific enzymes responsible for N-oxide formation and further metabolism. In the case of tapentadol (B1681240), while the major metabolic pathway is glucuronidation, cytochrome P450 enzymes such as CYP2C9, CYP2C19, and CYP2D6 are also involved in its metabolism. nih.govmedicines.org.ukgeneesmiddeleninformatiebank.nl

Application of Computational Chemistry and Molecular Modeling for Predicting N-Oxide Formation and Reactivity in Research Settings

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the metabolic fate of drug candidates, including the formation and reactivity of N-oxides.

Predicting Sites of Metabolism: Computational models can predict the most likely sites of metabolism on a drug molecule, including the nitrogen atoms susceptible to N-oxidation. researchgate.net Techniques like Density Functional Theory (DFT) can be used to calculate properties such as the Average Local Ionization Energy (ALIE), which can reliably predict the most susceptible nitrogen for N-oxide formation. researchgate.net

Understanding Reaction Mechanisms: Molecular modeling can be used to study the reaction mechanisms of N-oxidation by cytochrome P450 enzymes. This can provide insights into the factors that influence the rate and regioselectivity of N-oxide formation.

Predicting Physicochemical Properties: Computational methods can also be used to predict the physicochemical properties of N-oxide metabolites, such as their solubility, stability, and potential for further reactions. nih.gov This information is valuable for designing experiments and for assessing the potential for a metabolite to be pharmacologically active or to accumulate in the body.

The table below summarizes the key research areas and their potential applications for this compound.

| Research Area | Application for this compound |

| Novel Deuterated N-Oxide Analogs | Elucidation of minor metabolic pathways of tapentadol. Accurate quantification in pharmacokinetic studies. |

| High-Throughput Omics Technologies | Comprehensive mapping of the metabolic fate of tapentadol. Measurement of metabolic flux through the N-oxidation pathway. |

| Computational Chemistry | Prediction of the susceptibility of tapentadol and related compounds to N-oxidation. Understanding the enzymatic mechanism of Tapentadol N-Oxide formation. |

Q & A

Q. How to evaluate the antigenotoxic potential of this compound against known mutagens?

- Methodology : Use the Ames fluctuation test with co-administration of mutagens (e.g., 2-AA, 4-NQO). Quantify mutation frequency reduction via Poisson regression. Validate with mammalian cell assays (e.g., HPRT gene mutation test) and in vivo models (e.g., Drosophila wing spot test). Compare results to structurally similar N-oxides with known antigenotoxic profiles .

Key Methodological Considerations

- Experimental Design : Define independent (e.g., dose, exposure time) and dependent variables (e.g., metabolite concentration, mutagenicity score) explicitly. Use pilot studies to optimize assay conditions .

- Data Analysis : Apply rigorous statistical frameworks (e.g., t-tests, ANOVA) and report uncertainties (e.g., standard deviation, confidence intervals). Use software like GraphPad Prism or R for reproducibility .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies and ensure data transparency via open-access repositories where applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.